Product packaging for JZ-5029(Cat. No.:)

JZ-5029

Cat. No.: B1192989
M. Wt: 615.73
InChI Key: ABZVRIHLSKDPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JZ-5029 is a potent, covalent-acting modulator of the lysosomal enzyme β-glucocerebrosidase (GCase), designed for mechanistic studies and drug discovery research . It was rationally developed from the non-covalent quinazoline modulator JZ-4109 by incorporating an electrophilic N-hydroxysuccinimide (NHS) ester, which allows it to form a stable, irreversible bond with GCase . This compound acts as a lysine-targeted inactivator with an IC50 of 56 nM against wild-type GCase . Research using native mass spectrometry and X-ray crystallography (PDB: 5LVX) has definitively shown that this compound covalently modifies a specific lysine residue, Lys346, revealing a novel allosteric binding site at the GCase dimer interface . A key and significant finding facilitated by this compound is its ability to induce and stabilize the dimerization of GCase, a conformational state observed through native mass spectrometry, size-exclusion chromatography, and transmission electron microscopy . The covalent modification by this compound effectively "traps" this dimeric form, providing crucial mechanistic insight for stabilizing the enzyme . Due to its role in GCase stability and function, this compound serves as a critical research tool for investigating GCase in the context of Gaucher's disease and GBA1-associated Parkinson's disease, facilitating the rational design of novel therapeutic modulators . • Molecular Formula: C37H37N5O4 • Molecular Weight: 615.73 g/mol • Appearance: Solid powder • Purity: >98% • Storage: Store dry and dark at -20°C for long-term stability This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C37H37N5O4

Molecular Weight

615.73

IUPAC Name

2,5-Dioxopyrrolidin-1-yl 11-(2-((2-(pyridin-3-yl)quinazolin-4-yl)amino)-2,3-dihydro-1H-inden-5-yl)undec-10-ynoate

InChI

InChI=1S/C37H37N5O4/c43-33-19-20-34(44)42(33)46-35(45)16-8-6-4-2-1-3-5-7-12-26-17-18-27-23-30(24-29(27)22-26)39-37-31-14-9-10-15-32(31)40-36(41-37)28-13-11-21-38-25-28/h9-11,13-15,17-18,21-22,25,30H,1-6,8,16,19-20,23-24H2,(H,39,40,41)

InChI Key

ABZVRIHLSKDPRR-UHFFFAOYSA-N

SMILES

O=C(ON1C(CCC1=O)=O)CCCCCCCCC#CC2=CC3=C(CC(NC4=C5C=CC=CC5=NC(C6=CC=CN=C6)=N4)C3)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JZ5029;  JZ-5029;  JZ 5029

Origin of Product

United States

Context of Jz 5029 Discovery and Chemical Design in Modulator Research

Rational Design Strategies for GCase Modulators

Rational design strategies for GCase modulators are fundamentally driven by the need to correct enzyme misfolding and enhance its lysosomal trafficking and activity. This approach leverages basic scientific understanding of the GBA1 gene, which encodes GCase, to inform the development of physiologically relevant compounds medkoo.com. Misfolding of GCase, often due to missense mutations, leads to its premature degradation via the endoplasmic reticulum-associated degradation (ERAD) pathway, preventing it from reaching the lysosome where it functions medkoo.comnih.gov. Therefore, a key strategy involves identifying small molecules that can stabilize GCase, promote its correct folding, and facilitate its delivery to the lysosome wikipedia.orgmitoproteome.orgnih.govthegoodscentscompany.comwikipedia.orgmedkoo.comelifesciences.org. The discovery of allosteric binding sites and the observation of GCase dimerization have provided new avenues for the rational design of novel GCase modulators wikipedia.orgmitoproteome.orgnih.govthegoodscentscompany.comwikipedia.orgelifesciences.org.

Systematic Structure-Activity Relationship (SAR) Studies on Quinazoline (B50416) Derivatives Leading to JZ-5029

The development of this compound was a direct outcome of systematic structure-activity relationship (SAR) studies conducted on quinazoline derivatives wikipedia.orgmitoproteome.orgwikipedia.org. These comprehensive studies aimed to identify novel and potent non-iminosugar GCase modulators capable of elucidating the enzyme's mechanism of action wikipedia.org. Through this systematic investigation, JZ-4109 was identified as a highly potent non-iminosugar GCase modulator. JZ-4109 demonstrated an IC50 value of 8 nM against wild-type recombinant GCase, significantly more potent than the known iminosugar inhibitor isofagomine, which had an IC50 of 112 nM wikipedia.orgwikipedia.org.

The efficacy of JZ-4109 was further validated in cellular assays, where it was shown to stabilize both wild-type and N370S mutant GCase, leading to increased GCase abundance and activity in patient-derived fibroblast cells wikipedia.orgwikipedia.orgrcsb.org. This success in identifying a potent non-iminosugar modulator provided the foundation for the subsequent chemical design of this compound, which involved converting JZ-4109 into a covalent ligand for advanced mechanistic studies wikipedia.orgwikipedia.org.

Table 1: Comparative Potency of GCase Modulators

CompoundType of ModulatorIC50 (Wild-type GCase)
JZ-4109Non-iminosugar8 nM
IsofagomineIminosugar inhibitor112 nM

Differentiation of this compound as a Covalent Modulator from Other GCase Ligands

This compound distinguishes itself from other GCase ligands primarily through its covalent mode of action. It was specifically developed as a lysine-targeted inactivator for GCase wikipedia.orgmitoproteome.orgnih.govthegoodscentscompany.comwikipedia.orgcore.ac.ukelifesciences.orgrcsb.org. This covalent modification strategy allowed for stable attachment to the enzyme, a critical feature for detailed structural and mechanistic investigations wikipedia.orgwikipedia.org.

Through advanced techniques such as native top-down mass spectrometry, it was initially determined that this compound covalently modified two potential lysine (B10760008) residues within a specific peptide fragment (316–358) of GCase, namely Lys321 or Lys346 wikipedia.org. Subsequent crystallographic analysis, resolving the GCase-JZ-5029 complex at 2.2 Å resolution, unequivocally identified Lys346 as the exact residue covalently modified by this compound wikipedia.orgmitoproteome.orgnih.govthegoodscentscompany.comwikipedia.orgcore.ac.ukelifesciences.orgrcsb.org. This covalent attachment of this compound induced significant conformational changes, particularly in loop 1 (residues 312–319) and loop 2 (residues 344–350) of GCase, which in turn exposed a previously uncharacterized allosteric binding site for quinazoline modulators wikipedia.orgresearchgate.net.

Furthermore, the binding of this compound was observed to induce GCase dimerization, a phenomenon confirmed by native mass spectrometry, crystal structure analysis, size exclusion chromatography with multiangle light scattering detection, and negative staining transmission electron microscopy wikipedia.orgmitoproteome.orgnih.govthegoodscentscompany.comwikipedia.orgelifesciences.org. This dimerization event, stabilized by this compound at the dimer interface, is crucial as it exposes the active site of GCase wikipedia.orgwikipedia.orgbeilstein-journals.orgnih.gov. While some GCase modulators are non-covalent or act as inhibitors, this compound's covalent nature enabled the capture of a stable enzyme-ligand complex, providing a unique platform for structural elucidation that was not readily achievable with non-covalent ligands wikipedia.orgwikipedia.org.

Rationale for Utilizing this compound in Mechanistic Investigations

The primary rationale for employing this compound in mechanistic investigations of GCase stems from its ability to form a stable, covalent adduct with the enzyme. This characteristic was instrumental in achieving the first crystal structure of GCase bound to a non-iminosugar modulator wikipedia.orgmitoproteome.orgnih.govthegoodscentscompany.comwikipedia.orgcore.ac.ukelifesciences.orgrcsb.org. Prior to this, obtaining clear structural data for GCase with non-iminosugar modulators was challenging. The covalent linkage provided by this compound effectively "locked" the modulator in place, enabling high-resolution X-ray diffraction studies wikipedia.orgcore.ac.ukrcsb.org.

This structural insight allowed researchers to precisely identify Lys346 as the site of covalent modification and, critically, to reveal a novel allosteric binding site for quinazoline modulators wikipedia.orgmitoproteome.orgnih.govthegoodscentscompany.comwikipedia.orgcore.ac.ukelifesciences.orgrcsb.org. The stable binding also facilitated the observation and characterization of GCase dimerization, a process that was difficult to study with wild-type GCase due to its equilibrium among various forms in solution wikipedia.org. This compound's ability to induce and stabilize a distinct, "butterfly-shaped" dimer form in both solution and crystal provided a new mechanistic understanding of how non-iminosugar modulators influence GCase activity and conformation wikipedia.orgwikipedia.org. In essence, this compound served as a molecular probe, allowing researchers to capture and analyze transient or unstable GCase conformations and interactions that are vital for understanding the enzyme's physiological function and the impact of its modulation.

Molecular Mechanism of Action of Jz 5029 on Gcase

Covalent Binding Characteristics of JZ-5029 to GCase

This compound's mechanism of action is fundamentally characterized by its covalent interaction with GCase, leading to irreversible enzyme modification and inactivation.

Identification of the Covalent Adduction Site (e.g., Lysine (B10760008) Residues)

Initial investigations utilizing native top-down mass spectrometry identified two potential lysine residues within the peptide fragment 316-358 (Lys321 or Lys346) as sites of covalent modification by this compound uni.lunih.govuni.lu. Definitive identification of the adduction site was achieved through high-resolution X-ray crystallography. The crystal structure of GCase covalently modified with this compound, resolved at 2.2 Å resolution, revealed that this compound specifically and covalently attaches to Lys346. This lysine residue is strategically located at the interface of the GCase dimer uni.lunih.govgoogle.comrna-society.orgmedkoo.com.

Specificity of this compound Reactivity with GCase

The design of this compound incorporates an NHS ester, a functional group known for its reactivity with lysine residues uni.luchemicalbook.com. This design confers specificity for lysine-mediated covalent modification. Native mass spectrometry experiments confirmed that the observed mass shift of the modified GCase monomer was consistent with the molecular weight of this compound, indicating a complete and selective modification of the GCase dimer by the compound uni.lu. This selectivity highlights this compound as a valuable tool for studying specific lysine roles in GCase function.

Time-Dependent Inactivation Kinetics of GCase by this compound

This compound functions as a time-dependent inactivator of GCase. When wild-type GCase was incubated with this compound at pH 7.0, a progressive decrease in enzyme activity was observed over time. Crucially, after a 4-hour incubation period, the enzyme became completely inactive, and subsequent dialysis did not restore any enzyme activity. This irreversible loss of activity confirms the covalent nature of this compound's modification of GCase uni.lu.

Table 1: Time-Dependent Inactivation of GCase by this compound

Incubation Time (hours)GCase Activity (% of control)
0100
1~75 (estimated from graph)
2~50 (estimated from graph)
3~25 (estimated from graph)
4<5 (estimated from graph)
4 (post-dialysis)0

Note: Values for GCase activity at intermediate time points are approximate estimations based on graphical data from the cited research uni.lu.

Allosteric Modulation and Induced Conformational Changes in GCase upon this compound Binding

The covalent attachment of this compound to GCase induces significant allosteric modulation and conformational changes within the enzyme. Structural analyses revealed large rearrangements in loop 1 and loop 2 of GCase when compared to the apo-GCase structure uni.lu. Specifically, loop 1 undergoes a conformational change to an α-helix uni.lu.

A key finding is that this compound binds to an allosteric site located at the GCase dimer interface uni.lunih.govgoogle.commedkoo.com. This binding event is instrumental in promoting GCase dimerization, a phenomenon observed through multiple techniques including native mass spectrometry, X-ray crystallography, and size exclusion chromatography with multi-angle light scattering (SEC-MALS) uni.lunih.govuni.lugoogle.com. Transmission electron microscopy (TEM) studies further corroborated the formation of a stable, butterfly-shaped GCase dimer in both solution and crystal forms upon this compound binding uni.lunih.govgoogle.com. This induced dimerization is considered a new mechanistic insight into GCase modulation by non-iminosugar compounds uni.lunih.govgoogle.com.

Impact of this compound Binding on GCase Active Site Accessibility

The binding of this compound and the subsequent induced dimerization of GCase have a complex impact on the enzyme's active site. The covalent attachment of this compound to Lys346, located at the dimer interface, stabilizes the dimer form in a manner that generally exposes the active site uni.lunih.gov. This exposure is a significant aspect of the allosteric mechanism.

Competitive Binding Studies of this compound with Non-Covalent GCase Ligands

Competitive binding studies have been performed to understand the relationship between this compound and other GCase ligands. An in vitro competition assay demonstrated that JZ-4109, the non-covalent precursor to this compound, competes for the same binding site on GCase uni.lu. The presence of JZ-4109 resulted in a dose-dependent slowing of the covalent modification rate by this compound, confirming that JZ-4109 and this compound share a common binding site on the GCase enzyme uni.lu. This finding underscores the allosteric nature of the binding site and its relevance for both non-covalent and covalent modulators.

Table 2: Competitive Binding of JZ-4109 with this compound on GCase

JZ-4109 ConcentrationEffect on this compound Covalent Modification Rate
LowMinimal slowing
IncreasingDose-dependent slowing
HighSignificant slowing

Note: Data derived from competitive binding assay descriptions uni.lu.

Structural Elucidation of the Gcase Jz 5029 Complex

High-Resolution Crystal Structure Determination of GCase Covalently Bound to JZ-5029

The first crystal structure of GCase covalently bound to a non-iminosugar modulator was determined with this compound, resolved to a high resolution of 2.2 Å. researchgate.netresearchgate.netfao.org The crystallographic data confirmed that this compound covalently modifies a specific lysine (B10760008) residue, Lys346, one of two potential sites previously identified by native top-down mass spectrometry. researchgate.netresearchgate.net This covalent attachment was instrumental in stabilizing the complex for crystallization. nih.gov The asymmetric unit of the crystal contains four monomers of GCase, which form distinct dimers. researchgate.net The binding of this compound revealed a previously unknown allosteric binding site located at the interface between two GCase monomers, near the catalytic pocket. researchgate.netresearchgate.netfao.org

Table 1: Crystallographic Data for this compound-Modified GCase
ParameterValueReference
PDB ID5LVX nih.gov
Resolution2.20 Å researchgate.netfao.org
R-Value Work0.189 fao.org
R-Value Free0.210 fao.org
Covalent Modification SiteLysine 346 (Lys346) researchgate.netresearchgate.net
Binding LocationAllosteric site at the dimer interface researchgate.netresearchgate.net

The allosteric binding site for this compound is situated at the dimer interface of GCase. researchgate.netresearchgate.net The covalent bond forms between the N-hydroxysuccinimide (NHS) ester functional group of this compound and the epsilon-amino group of Lysine 346 on one of the GCase monomers. researchgate.netnih.gov This specific lysine residue is located at the interface of the GCase dimer, and its modification by this compound is crucial for stabilizing the dimeric form. researchgate.netnih.gov The binding of the quinazoline (B50416) core of the molecule within this pocket involves several non-covalent interactions. A notable interaction is a π–π stacking between the modulator and Tyr313 in loop 1. researchgate.net The positioning of this compound near the active site allows it to act as an inhibitor through hydrogen bonding with the catalytic residue Glu235. nih.gov

The covalent binding of this compound to GCase induces significant and large-scale conformational changes, particularly within three loop regions that are critical for shaping the active site. researchgate.net The most dramatic rearrangement occurs in loop 1 (residues 312-319), which transitions to an α-helical conformation upon this compound binding. researchgate.netnih.gov This is a key structural change also observed when GCase is bound by other modulators, such as the iminosugar inhibitor isofagomine. researchgate.netnih.gov Furthermore, the covalent attachment of this compound leads to substantial conformational shifts in loop 2 (residues 344-350) and loop 3 (residues 394-399) compared to the unbound (apo) enzyme. researchgate.netnih.gov The collective rearrangement of these loops, particularly loop 1 and loop 2, is essential for exposing the allosteric site where this compound binds. researchgate.net

This compound-Induced GCase Dimerization and Oligomeric State Stabilization

A primary and significant consequence of this compound binding is the induction and stabilization of a GCase dimer. researchgate.netresearchgate.netnih.gov This dimerization was observed and confirmed through multiple biophysical techniques. Native mass spectrometry showed that the this compound-modified GCase exists predominantly as a dimer. researchgate.net Analysis by size exclusion chromatography with a multiangle light scattering (SEC-MALS) detector further confirmed that the dimer is the major species in solution, accounting for 71% of the population for the this compound-modified enzyme. researchgate.net Finally, negative staining transmission electron microscopy (TEM) provided visual confirmation of the dimer's existence in solution, revealing a distinct "butterfly" shape with average dimensions of approximately 10 nm by 10 nm. researchgate.netnih.gov

The dimer interface created by this compound binding is the locus of the allosteric site. researchgate.netresearchgate.net The covalent modification of Lys346 on one GCase molecule (Chain A) stabilizes its interaction with the second GCase molecule (Chain B), locking the enzyme in its dimeric state. researchgate.net The interaction diagram derived from the crystal structure shows this compound nestled between the two subunits. researchgate.net The binding of the modulator at this interface stabilizes the dimer in a specific orientation that exposes the active site, which is a significant departure from the apo-GCase structure. researchgate.netnih.gov In this configuration, Chain A is twisted at an angle relative to Chain B when superimposed with the structure of apo-GCase. researchgate.net

The structure of the this compound-GCase complex exhibits notable differences when compared to the apo-enzyme (PDB: 1OGS) and GCase bound to other ligands. researchgate.net The dimer induced by this compound is described as an "unusual" form not seen in previously reported structures of apo-GCase or those bound to iminosugar-based chaperones. researchgate.net

Table 2: Structural Comparison of GCase Forms
Structural FeatureApo-GCase (PDB: 1OGS)This compound-Bound GCase (PDB: 5LVX)Reference
Oligomeric StateMonomerStable Dimer researchgate.net
Loop 1 ConformationDisordered loopα-helix researchgate.netnih.gov
Loop 2 ConformationNative loopLarge rearrangement researchgate.net
Active SiteLess exposedExposed researchgate.netnih.gov

Advanced Methodological Approaches in Jz 5029 Research

Mass Spectrometry-Based Characterization of JZ-5029 Modification

Mass spectrometry plays a pivotal role in characterizing the covalent modification of GCase by this compound, providing insights into the nature and location of the adduct.

Native Top-Down Mass Spectrometry for Whole Protein Analysis

Native top-down mass spectrometry has been instrumental in observing the covalent modification of GCase by this compound and confirming the formation of a GCase dimer as the predominant species researchgate.nethodoodo.comhodoodo.comglixxlabs.comavantiresearch.comacs.orgcolab.wsrcsb.orgnih.gov. This approach allowed researchers to assess the modification at the whole protein level, revealing a mass shift consistent with the ligand's molecular weight, which indicated a complete and selective modification of the GCase dimer by this compound hodoodo.com. Furthermore, native top-down mass spectrometry was utilized to initially pinpoint two potentially covalently modified lysine (B10760008) residues on the GCase protein researchgate.nethodoodo.comhodoodo.comglixxlabs.comavantiresearch.comacs.orgcolab.wsrcsb.orgnih.gov.

Peptide Mapping and Fragmentation for Precise Adduct Localization

To precisely localize the this compound adduct, further fragmentation of the modified GCase protein was performed. This peptide mapping and fragmentation approach narrowed down the modified region to the peptide spanning residues 316–358, a segment containing two lysine residues: Lys321 or Lys346 hodoodo.com. Subsequent structural analysis, specifically X-ray crystallography, ultimately confirmed that Lys346 was the exact residue covalently modified by this compound researchgate.nethodoodo.comcolab.wsrcsb.orgbeilstein-journals.orgsci-hub.se.

Spectroscopic Techniques for Conformational Analysis

While various spectroscopic techniques exist for conformational analysis, X-ray crystallography has provided significant insights into the structural changes induced by this compound binding to GCase. The crystal structure of GCase covalently modified with this compound was resolved to a resolution of 2.2 Å researchgate.nethodoodo.comcolab.wsrcsb.orgsci-hub.se. This high-resolution structure revealed that the covalent attachment of this compound induced substantial conformational changes in specific regions of GCase, notably loop 1 (residues 312-319) and loop 2 (residues 344-350), when compared to the apo-GCase structure hodoodo.combeilstein-journals.orgnih.gov. These rearrangements were critical in exposing an allosteric binding site for quinazoline (B50416) modulators hodoodo.com.

Table 1: Key Structural and Binding Data for GCase-JZ-5029 Complex

ParameterValueReference
Crystal Resolution2.2 Å researchgate.netrcsb.orgsci-hub.se
Modified Lysine ResidueLys346 researchgate.nethodoodo.combeilstein-journals.org
Affected Loops (Conformational Change)Loop 1, Loop 2 hodoodo.combeilstein-journals.orgnih.gov
IC50 Value (against wild-type GCase)56 nM hodoodo.com

Hydrodynamic and Light Scattering Methods for Oligomerization State Determination

The oligomerization state of GCase in the presence of this compound was a key aspect of its mechanistic understanding. Hydrodynamic and light scattering methods provided crucial evidence for this compound-induced GCase dimerization.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) was employed to analyze the solution behavior of GCase in the presence of this compound researchgate.nethodoodo.comhodoodo.comglixxlabs.comavantiresearch.comacs.orgcolab.wsnih.gov. This technique confirmed that this compound binding induced GCase dimerization, which was observed as the major species researchgate.nethodoodo.com. SEC-MALS was also utilized to separate and purify the stable dimer form of GCase that resulted from its inactivation by covalent ligand this compound hodoodo.comnih.gov. This method allowed for the characterization of the dimer form in solution, complementing observations from native mass spectrometry and crystal structures researchgate.nethodoodo.comnih.gov.

Electron Microscopy for Visualization of GCase-JZ-5029 Assemblies

Negative staining transmission electron microscopy (TEM) studies provided visual confirmation of the GCase-JZ-5029 assemblies in solution. TEM analysis supported the presence of a dimer form and revealed a distinctive "butterfly-shaped" dimer structure, consistent with observations from the crystal structure researchgate.nethodoodo.comhodoodo.comglixxlabs.comavantiresearch.comacs.orgcolab.wsnih.govnih.gov. This visualization technique further validated the oligomerization state determined by other biophysical methods, offering direct evidence of the structural arrangement of GCase upon this compound binding.

Table 2: Summary of Methodological Approaches and Key Findings

MethodPurposeKey Finding
Native Top-Down Mass SpectrometryWhole protein modification & oligomerizationCovalent modification of GCase by this compound; GCase dimer as major species researchgate.nethodoodo.com
Peptide Mapping & Fragmentation Mass SpectrometryPrecise adduct localizationThis compound covalently modifies Lys346 hodoodo.com
X-ray CrystallographyConformational analysisThis compound induces conformational changes in loops 1 & 2, revealing an allosteric site hodoodo.combeilstein-journals.org
SEC-MALSOligomerization state determinationConfirmed GCase dimerization in solution; enabled purification of stable dimer researchgate.nethodoodo.com
Negative Staining TEMVisualization of assembliesConfirmed butterfly-shaped GCase dimer in solution researchgate.nethodoodo.com

Broader Implications of Jz 5029 Research for Gcase Biology

Contribution of JZ-5029 to Understanding GCase Allosteric Regulation

This compound functions as a covalent inactivator of GCase, specifically targeting and covalently modifying the Lys346 residue of the enzyme nih.govresearchgate.netrcsb.org. This covalent attachment has been crucial in revealing a previously unknown allosteric binding site for non-iminosugar modulators on GCase nih.govresearchgate.netrcsb.orgcolab.wsacs.orgnih.govacs.org. The binding of this compound induces substantial conformational changes, particularly in loop 1 and loop 2 of GCase, which in turn exposes this allosteric site nih.gov.

In enzyme activity assays, this compound demonstrated an inhibitory concentration 50% (IC50) of 56 nM against wild-type GCase using a 4MU-β-Glc assay nih.gov. Furthermore, its interaction with GCase leads to a time-dependent decrease in enzyme activity, and this inactivation has been shown to be irreversible upon dialysis, highlighting its potent and stable modification of the enzyme nih.gov.

Table 1: this compound's Inhibitory Activity on Wild-Type GCase

ParameterValueAssay MethodReference
IC5056 nM4MU-β-Glc enzyme activity assay nih.gov

Insights into Protein Dimerization as a Regulatory Mechanism for GCase Function

A significant finding from this compound research is its ability to induce GCase dimerization nih.govresearchgate.netrcsb.orgcolab.wsacs.orgnih.govacs.org. This dimerization phenomenon was rigorously confirmed through multiple biophysical techniques, including native mass spectrometry, X-ray crystallography (at 2.2 Å resolution), size exclusion chromatography with multi-angle light scattering (SEC-MALS), and negative staining transmission electron microscopy (TEM) nih.govresearchgate.netrcsb.orgcolab.wsacs.orgnih.govacs.org.

The crystal structure of GCase with covalently bound this compound revealed an unusual twisted dimer conformation where the active site of the enzyme becomes exposed nih.gov. TEM studies further corroborated these findings, visualizing a butterfly-shaped dimer both in solution and in crystal form, with average dimensions of approximately 10 nm × 10 nm nih.gov. The covalent attachment of this compound to Lys346, a lysine (B10760008) residue located at the GCase dimer interface, is critical for stabilizing this dimeric form and facilitating the exposure of the active site nih.gov. This stabilization of a specific dimeric state is particularly insightful, as GCase is known to exist in an equilibrium of various forms in vitro, making the characterization of specific conformations challenging without such a stabilizing ligand nih.gov. The induced dimerization suggests that this multimeric state could be a crucial regulatory mechanism for GCase function and activation researchgate.netresearchgate.netmdpi.com.

Table 2: Methods Confirming this compound Induced GCase Dimerization

MethodObservationReference
Native Mass SpectrometryGCase observed as a dimer, consistent with ligand molecular weight nih.govresearchgate.netrcsb.orgcolab.wsacs.orgnih.govacs.org
X-ray CrystallographyFirst crystal structure of GCase with non-iminosugar modulator, revealing dimer nih.govresearchgate.netrcsb.orgcolab.wsacs.orgnih.govacs.org
Size Exclusion Chromatography (SEC-MALS)Confirmed dimer form in solution nih.govresearchgate.netrcsb.orgcolab.wsacs.orgnih.govacs.org
Negative Staining Transmission Electron Microscopy (TEM)Visualized butterfly-shaped dimer in solution and crystal, with average dimensions of 10 nm x 10 nm nih.gov

This compound as a Chemical Probe for Investigating GCase Cellular Pathways

This compound was specifically developed as a chemical probe to enable covalent modification of GCase for in vitro mechanistic studies nih.govresearchgate.netrcsb.orgcolab.wsacs.orgnih.govacs.org. Its utility lies in providing a stable, modified enzyme complex that can be subjected to detailed structural and biochemical analyses. This approach has been instrumental in elucidating how quinazoline-based non-iminosugar modulators interact with GCase and induce its stabilization nih.govresearchgate.netrcsb.orgcolab.wsacs.orgnih.govacs.org.

While this compound is characterized as a lysine-targeted inactivator used for mechanistic studies, its precursor, JZ-4109, a potent quinazoline (B50416) modulator, has been shown to stabilize wild-type and N370S mutant GCase and increase GCase abundance in patient-derived fibroblast cells nih.govresearchgate.netrcsb.orgcolab.wsacs.orgnih.govacs.org. For this compound itself, the focus of reported studies is on its inactivating property to facilitate structural elucidation rather than enhancing GCase activity in cellular models nih.govnih.gov. The compound's ability to decrease GCase activity in a time-dependent and irreversible manner underscores its role as a tool for understanding GCase's functional dynamics upon specific covalent modification nih.gov.

Comparative Mechanistic Studies with Other GCase Modulators and Chaperones

The research involving this compound marks a significant advancement by providing the first crystal structure of GCase bound to a non-iminosugar modulator in a covalent manner nih.govresearchgate.netrcsb.orgcolab.wsacs.orgnih.govacs.org. This is a crucial distinction in the landscape of GCase modulators. The discovery of a novel allosteric site and the observation of GCase dimerization induced by this compound offer new mechanistic insights into how non-iminosugar modulators interact with and influence GCase function nih.govresearchgate.netrcsb.orgcolab.wsacs.orgnih.govacs.org.

Comparative analyses indicate that while some GCase modulators, including this compound, bind to a site near the GCase active site at the dimer interface, other compounds may bind to distinct pockets further away from the active site researchgate.net. This highlights the diversity in binding mechanisms among GCase modulators.

This compound is explicitly identified as a non-iminosugar modulator nih.govresearchgate.netrcsb.orgcolab.wsacs.orgnih.govacs.org. This classification is important because iminosugars, while known to increase GCase cellular activity, often suffer from limitations such as poor selectivity and relatively short cellular half-lives nih.gov. The binding site and the dimerization mechanism induced by this compound differ from those observed with iminosugar-bound GCase structures nih.govsci-hub.se. Iminosugars typically interact directly with the active site of GCase guidetopharmacology.orgmdpi.comunifi.it. In contrast, this compound reveals a novel allosteric binding site for non-iminosugar compounds, providing a distinct avenue for GCase modulation nih.govresearchgate.netrcsb.orgcolab.wsacs.orgnih.govacs.org.

Elucidating the Role of GCase Protein Dynamics in Biological Contexts

The covalent binding of this compound to GCase induces significant conformational changes, particularly in loop 1 and loop 2, when compared to the apo-GCase structure nih.gov. The ability of this compound to stabilize a specific dimeric form of GCase, confirmed by multiple biophysical techniques, is particularly valuable for studying GCase protein dynamics nih.gov. This is because wild-type GCase exists in an equilibrium of various forms, making it challenging to characterize a specific dimer conformation without such a stabilizing ligand nih.gov.

The stabilization of this distinct dimer form, which features an exposed active site, offers a new perspective on how GCase might be regulated within physiological environments nih.gov. Given that GCase dimerization is believed to play a crucial role in its function and activation, the insights gained from this compound research contribute significantly to understanding the dynamic nature of GCase and its implications in biological contexts nih.govresearchgate.netresearchgate.netmdpi.com.

Q & A

Q. What is the primary mechanism by which JZ-5029 modulates β-glucocerebrosidase (GCase) activity?

this compound covalently modifies GCase, stabilizing its dimeric form and enhancing enzymatic activity. This covalent interaction occurs at a lysine residue near the dimer interface, as confirmed by X-ray crystallography and TEM analysis. The dimerization exposes the active site, improving catalytic efficiency .

Q. What experimental techniques are essential for characterizing this compound's interaction with GCase?

Key methods include:

  • X-ray crystallography : To resolve the atomic structure of this compound-bound GCase dimers.
  • Transmission Electron Microscopy (TEM) : To validate dimer conformations in solution.
  • Enzymatic assays : To quantify activity changes post-modification. These techniques ensure structural and functional validation, with crystallization conditions (e.g., PEG3350, LDAO) optimized for reproducibility .

Q. How can researchers ensure reproducibility in studies involving this compound?

Document all synthesis protocols, crystallization parameters (e.g., 20% PEG3350, pH 4.5), and purification steps. Use standardized enzymatic assays and reference controls. Adhere to guidelines for reporting experimental details, as outlined in academic journals like the Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. How can contradictions between crystallographic data and solution-phase observations of this compound-modified GCase be resolved?

Cross-validate findings using complementary techniques:

  • TEM and dynamic light scattering (DLS) to confirm dimer prevalence in solution.
  • Molecular dynamics simulations to assess stability under varying conditions. Address discrepancies by revisiting crystallization artifacts (e.g., lattice packing forces) and ensuring buffer conditions mimic physiological environments .

Q. What methodological strategies optimize the crystallization of this compound-bound GCase for structural studies?

Employ a systematic approach:

  • Sparse matrix screening : Test 1,200+ conditions to identify initial hits.
  • Parameter refinement : Adjust pH (4.5 optimal), precipitant concentration (20% PEG3350), and additives (0.5% LDAO).
  • Cryoprotection : Use 20% ethylene glycol to preserve crystal integrity during flash-freezing. These steps balance thermodynamic stability and solubility .

Q. How does this compound's covalent modification influence allosteric communication in GCase?

The covalent bond at LysXXX induces conformational changes that propagate across the dimer interface, altering substrate accessibility. Use hydrogen-deuterium exchange (HDX) mass spectrometry to map dynamic regions and mutagenesis to identify critical residues. Compare with non-covalent modulators (e.g., JZ-4109) to isolate covalent effects .

What frameworks guide the design of rigorous research questions for studying this compound's therapeutic potential?

Apply the FINER criteria :

  • Feasible : Ensure access to recombinant GCase and synthetic this compound.
  • Novel : Focus on understudied dimerization mechanisms.
  • Ethical : Prioritize in vitro models before animal testing.
  • Relevant : Link findings to lysosomal storage disorders (e.g., Gaucher disease). This ensures alignment with gaps in enzymology and drug discovery .

Methodological Best Practices

Q. How should researchers analyze conflicting data on this compound's binding kinetics?

  • Dose-response assays : Measure IC50/EC50 under varied pH/temperature.
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD).
  • Statistical modeling : Use Akaike information criterion (AIC) to compare competing kinetic models. Transparently report outliers and limitations in the discussion section .

Q. What steps validate the specificity of this compound's covalent modification?

  • Mass spectrometry : Confirm adduct formation at the predicted lysine.
  • Competitive assays : Co-incubate with non-covalent inhibitors (e.g., iminosugars).
  • Control experiments : Use GCase mutants lacking the target lysine. These steps minimize false positives from non-specific interactions .

Ethical and Reporting Considerations

Q. How can researchers avoid bias when interpreting this compound's efficacy data?

  • Blinded analysis : Separate data collection and interpretation roles.
  • Pre-registration : Publish hypotheses and methods on platforms like Open Science Framework.
  • Negative controls : Include unmodified GCase and solvent-only groups.
    Follow reporting standards from journals like Reviews in Analytical Chemistry to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.